1-Octyn-3-OL

Catalog No.
S772865
CAS No.
818-72-4
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octyn-3-OL

CAS Number

818-72-4

Product Name

1-Octyn-3-OL

IUPAC Name

oct-1-yn-3-ol

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3

InChI Key

VUGRNZHKYVHZSN-UHFFFAOYSA-N

SMILES

CCCCCC(C#C)O

Canonical SMILES

CCCCCC(C#C)O

As a Synthetic Intermediate:

1-Octyn-3-ol finds use as a racemic intermediate in the synthesis of enantiomerically pure secondary alcohols with sterically similar substituents. This property makes it valuable for the creation of specific chiral molecules, which are crucial in various research fields, including drug development and materials science.

Application in Specific Research:

One documented example of 1-Octyn-3-ol application in scientific research is its involvement in the synthesis of tricolorin A. Tricolorin A is a novel tetrasaccharide macrolactone exhibiting natural herbicidal properties. This research highlights the potential of 1-Octyn-3-ol as a building block for the development of new and naturally derived herbicides.

1-Octyn-3-OL is an organic compound with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol. It is classified as an alkyne alcohol, featuring a hydroxyl group (-OH) at the third carbon of an eight-carbon chain that includes a triple bond between the first and second carbon atoms. This compound is typically a colorless liquid and is known for its distinctive chemical properties, which make it valuable in various chemical applications .

There is no documented research on the specific mechanism of action of 1-Octyn-3-OL in biological systems. Its potential applications likely lie in its use as a starting material for the synthesis of more complex molecules with desired biological activities.

Citation:

  • [5] Bretherick's Handbook of Reactive Chemical Hazards (8th Edition) by Peter Urben
Due to its functional groups:

  • Hydration Reactions: The triple bond can undergo hydration to form ketones or aldehydes.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Additions: The compound can act as a nucleophile in reactions with electrophiles due to the presence of the hydroxyl group.

These reactions highlight the compound's versatility in organic synthesis and its potential for creating various derivatives .

1-Octyn-3-OL has been studied for its biological properties, particularly in relation to its potential as a building block in pharmaceuticals. It has shown promise in the synthesis of bioactive compounds, including metabolites of arachidonic acid, which are important in inflammatory responses and other biological processes . Additionally, some studies have indicated that it may exhibit antimicrobial properties, although further research is needed to fully understand its biological effects.

Several methods exist for synthesizing 1-Octyn-3-OL:

  • Asymmetric Reduction: One common approach involves the asymmetric reduction of 1-octyn-3-one using optically active alcohol complexes, yielding optically pure forms of 1-Octyn-3-OL .
  • Alkyne Hydroboration: Another method includes hydroboration followed by oxidation, which can also lead to the formation of alcohols from alkynes.
  • Direct Alkylation: Starting from simpler alkynes, direct alkylation methods can also be employed.

These methods vary in complexity and yield, making it important to choose the appropriate synthesis route based on desired purity and application .

1-Octyn-3-OL finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Chemical Synthesis: Used as a reagent or building block for creating more complex organic molecules.
  • Agricultural Chemicals: Potential applications in developing agrochemicals due to its biological activity.

Its unique structure allows it to participate in diverse

Several compounds share structural similarities with 1-Octyn-3-OL, each possessing unique characteristics:

Compound NameMolecular FormulaKey Features
1-Octen-3-OLC₈H₁₆OContains a double bond instead of a triple bond; used in food flavoring.
2-Octyn-1-OLC₈H₁₄OHas a different positioning of the hydroxyl group; less studied biologically.
4-Octyn-3-oneC₈H₁₄OKetone functional group; often used as an intermediate in organic synthesis.

These compounds illustrate the diversity within alkyne alcohols and highlight how slight variations in structure can lead to different properties and applications .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (88.89%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

818-72-4
37911-28-7

Wikipedia

1-octyn-3-ol

General Manufacturing Information

1-Octyn-3-ol: ACTIVE

Dates

Modify: 2023-08-15

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